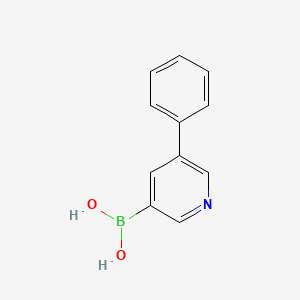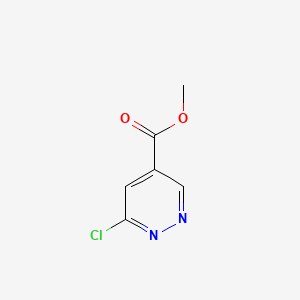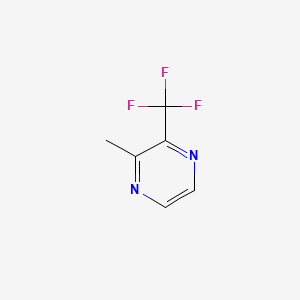![molecular formula C18H19NO4S B1418890 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid CAS No. 1181458-89-8](/img/structure/B1418890.png)
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid
Übersicht
Beschreibung
This compound, also known as 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid, has a CAS Number of 1181458-89-8 . It has a molecular weight of 345.42 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO4S/c20-16(19-9-5-2-6-10-19)12-23-14-11-15(24-17(14)18(21)22)13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 345.42 . It is typically stored at room temperature and is usually in powder form .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid and its derivatives have been investigated for antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized related compounds and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, observing variable and modest activity Patel, Agravat, & Shaikh, 2011.
Spectroscopic and Quantum Mechanical Studies
Devi, Bishnoi, and Fatma (2020) conducted a detailed investigation of the spectroscopic properties of similar compounds using FT-IR, NMR, UV techniques, and quantum chemical methods. They also examined other properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential Devi, Bishnoi, & Fatma, 2020.
Synthesis and Characterization
The synthesis and structural analysis of related compounds have been a focus of research. Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds and elucidated their structures through NMR, IR, and mass spectral data. Their anti-bacterial activity was also evaluated Khalid et al., 2016.
Allosteric Modulation at the Cannabinoid CB1 Receptor
Price et al. (2005) investigated the pharmacology of compounds including Org 27569, which bears structural similarities to this compound, at the cannabinoid CB1 receptor. They observed positively cooperative allosteric effects, indicating potential applications in modulating receptor function Price et al., 2005.
Synthesis of Luminescent Molecular Crystals
Zhestkij et al. (2021) synthesized a related compound and used it as a building block for organic molecular crystals with stable photoluminescence, highlighting its potential in material science applications Zhestkij et al., 2021.
Biochemische Analyse
Biochemical Properties
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The interaction with COX and LOX enzymes can lead to the inhibition of their activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation . By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes and cytokines . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can interact with transcription factors such as NF-κB, inhibiting their ability to bind to DNA and regulate gene expression . These interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have anti-inflammatory and analgesic effects, reducing pain and inflammation in animal models of arthritis and other inflammatory conditions . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to inflammation and energy metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes and proteins, influencing their activity and function . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cells, this compound can bind to intracellular proteins, such as albumin, affecting its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses . In the mitochondria, this compound can influence energy production and metabolic processes by interacting with mitochondrial enzymes and proteins .
Eigenschaften
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethoxy)-5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-16(19-9-5-2-6-10-19)12-23-14-11-15(24-17(14)18(21)22)13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGVOECRHLFWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


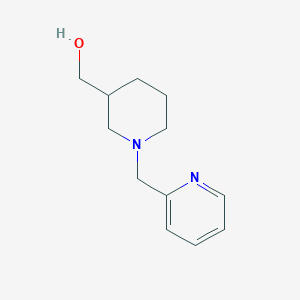


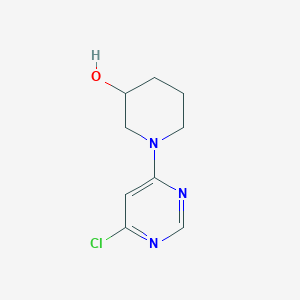
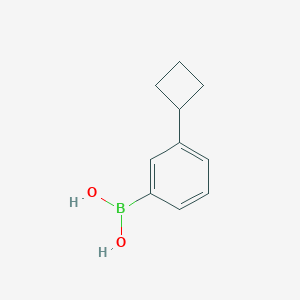

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
